4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE
Beschreibung
4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE is an organic compound with the molecular formula C20H17ClN2O2 and a molecular weight of 352.8 g/mol. This compound is characterized by the presence of a chlorophenoxy group, a cyano group, and a cyclopentenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Eigenschaften
Molekularformel |
C20H17ClN2O2 |
|---|---|
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
4-[(4-chlorophenoxy)methyl]-N-(2-cyanocyclopenten-1-yl)benzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-8-10-18(11-9-17)25-13-14-4-6-15(7-5-14)20(24)23-19-3-1-2-16(19)12-22/h4-11H,1-3,13H2,(H,23,24) |
InChI-Schlüssel |
GZQUZZSJYQMGKB-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C#N |
Kanonische SMILES |
C1CC(=C(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-chlorophenoxyacetic acid, which is then converted to its corresponding acid chloride. This intermediate reacts with 2-cyano-1-cyclopenten-1-amine to form the desired benzamide compound. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Analyse Chemischer Reaktionen
4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Wissenschaftliche Forschungsanwendungen
4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE can be compared with similar compounds such as:
4-[(4-bromophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
4-[(4-methylphenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide: The presence of a methyl group instead of chlorine can lead to different chemical and biological properties.
4-[(4-nitrophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide: The nitro group introduces additional reactivity, making this compound suitable for different applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
